Cas no 1202859-99-1 (4-[(e)-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxybutanoic Acid)
1202859-99-1 structure
Product Name:4-[(e)-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxybutanoic Acid
CAS-nummer:1202859-99-1
MF:C22H23N3O3
MW:377.436325311661
CID:1209597
PubChem ID:53484376
Update Time:2025-04-20
4-[(e)-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxybutanoic Acid Chemische en fysische eigenschappen
Naam en identificatie
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- 4-[(e)-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxybutanoic Acid
- 1202859-99-1
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- Inchi: 1S/C22H23N3O3/c1-16-10-11-17(2)20(13-16)22-18(14-23-28-12-6-9-21(26)27)15-25(24-22)19-7-4-3-5-8-19/h3-5,7-8,10-11,13-15H,6,9,12H2,1-2H3,(H,26,27)/b23-14+
- InChI-sleutel: CHJLFHJHKPEMRP-OEAKJJBVSA-N
- LACHT: O(CCCC(=O)O)/N=C/C1=CN(C2C=CC=CC=2)N=C1C1C=C(C)C=CC=1C
Berekende eigenschappen
- Exacte massa: 377.17394160g/mol
- Monoisotopische massa: 377.17394160g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 28
- Aantal draaibare bindingen: 8
- Complexiteit: 521
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 1
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.2
- Topologisch pooloppervlak: 76.7Ų
4-[(e)-[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]oxybutanoic Acid Gerelateerde literatuur
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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